5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole
Description
Significance of Oxazole (B20620) Core in Organic Chemistry and Chemical Biology
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively. alliedacademies.org This structural motif is the parent compound for a vast class of organic compounds that are integral to both organic chemistry and chemical biology. wikipedia.org Oxazoles are considered aromatic, though less so than their sulfur-containing counterparts, thiazoles. alliedacademies.org The oxazole nucleus is a weak base, with the conjugate acid having a pKa of 0.8. alliedacademies.orgwikipedia.org
In the realm of chemical biology and medicinal chemistry, the oxazole scaffold is recognized as a "prime skeleton for drug discovery." nih.gov Its prevalence in numerous natural products and synthetic molecules is a testament to its versatile nature. nih.gov Oxazole-based molecules are known to interact with a wide spectrum of biological receptors and enzymes through various non-covalent interactions, leading to a broad range of biological activities. nih.gov Documented pharmacological properties associated with oxazole-containing compounds include anti-inflammatory, antibiotic, antifungal, anticancer, and antidiabetic activities, among others. alliedacademies.orgnih.gov This wide therapeutic potential has made the synthesis of diverse oxazole derivatives a significant objective for chemists and pharmacologists. nih.gov
Beyond its biological significance, the oxazole ring is a versatile building block in organic synthesis. It can participate in various chemical transformations, including Diels-Alder reactions, which provide a pathway to synthesizing pyridine (B92270) systems, such as those related to vitamin B6. wikipedia.org The development of synthetic methodologies, like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, has further enabled the construction of complex molecules incorporating this important heterocyclic core. wikipedia.orgnih.gov
Overview of the Chemical Compound 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole within the Oxazole Scaffold Landscape
Within the extensive family of oxazole derivatives, this compound is a distinct entity characterized by its specific substitution pattern. The molecule consists of a central oxazole ring substituted at the 5-position with a 2-fluoro-6-(trifluoromethyl)phenyl group. This particular arrangement of functional groups imparts specific physicochemical properties to the compound.
The phenyl ring is heavily functionalized with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF3) group. The trifluoromethyl group is known to enhance critical properties such as lipophilicity and metabolic stability in drug candidates. The fluorine atom influences the molecule's electronic properties and potential binding interactions with biological targets. The presence of these fluorinated substituents is a common strategy in modern medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic profile.
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₅F₄NO |
| Molecular Weight | 231.15 g/mol |
| IUPAC Name | 5-(2-fluoro-6-(trifluoromethyl)phenyl)-1,3-oxazole |
| CAS Number | 2364585-23-7 |
Note: Data sourced from available chemical literature. chemscene.com
Research Context and Scope of Investigation
The compound this compound is primarily situated within the context of synthetic chemistry, often serving as a specialized building block or intermediate for the creation of more complex molecules. While extensive published studies focusing solely on the biological activity of this specific compound are not prominent in the literature, its structural features are highly relevant to contemporary drug discovery efforts.
Research into related fluorinated heterocyclic compounds, such as benzoxazoles, has shown potential applications in areas like oncology. mdpi.comresearchgate.netdntb.gov.ua The synthesis of novel benzoxazole (B165842) derivatives containing fluorine and piperazine (B1678402) moieties has been explored for their cytotoxic effects on cancer cell lines. researchgate.netdntb.gov.ua This indicates that scaffolds containing fluorophenyl groups are of significant interest for developing new therapeutic agents.
Therefore, the investigation of this compound is typically undertaken as part of a larger synthetic program. Researchers may synthesize this compound as a precursor to a target molecule designed to have a specific biological function. The scope of its investigation is thus linked to its utility in constructing these larger, more complex chemical entities for evaluation in areas such as medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-[2-fluoro-6-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-7-3-1-2-6(10(12,13)14)9(7)8-4-15-5-16-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMGPNBMHUUFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=CO2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 2 Fluoro 6 Trifluoromethyl Phenyl Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring
The oxazole ring is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution. Compared to benzene, the rate of electrophilic substitution is significantly slower due to the electronegativity of the nitrogen and oxygen atoms, which deactivate the ring. wikipedia.org In 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole, this deactivation is further intensified by the strong electron-withdrawing effects of the attached 2-fluoro-6-(trifluoromethyl)phenyl substituent.
If forced under harsh conditions, electrophilic attack would preferentially occur at the C4 position, which is the most electron-rich carbon in the oxazole ring. The C2 and C5 positions are the most electron-deficient and thus the least likely to react with electrophiles.
Nucleophilic Substitution Reactions and Ring Cleavage
The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, which can lead to substitution or ring cleavage. The most electrophilic carbon atom in the oxazole ring is C2, followed by C5. Nucleophilic attack commonly occurs at the C2 position, often resulting in ring-opening.
Under strong basic or acidic conditions, the oxazole ring can undergo hydrolysis. The mechanism typically involves nucleophilic attack by water or hydroxide (B78521) on the C2 position, leading to the formation of an intermediate that subsequently cleaves. The stability of 5-aryloxazoles to hydrolysis can be influenced by the substituents on the phenyl ring. While specific data on this compound is limited, oxazoles with electron-withdrawing groups are generally more susceptible to nucleophilic attack and subsequent ring cleavage. Some studies have shown that 5-hydroxyoxazole derivatives can be unstable towards hydrolytic ring-opening. nih.gov
Metallation and Anion Chemistry
Metallation, typically using strong organolithium bases like n-butyllithium (n-BuLi), is a primary strategy for the functionalization of oxazoles. The most acidic proton on the oxazole ring is at the C2 position. Deprotonation at this site yields a 2-lithiooxazole intermediate, which is a potent nucleophile. However, 2-lithiooxazoles are known to be unstable and can undergo electrocyclic ring opening. acs.org
To circumvent this instability, strategies such as forming an oxazole-borane complex or using a C2 protecting group have been developed to allow for metallation at other positions. acs.orgacs.org For 5-substituted oxazoles, metallation can also be directed to the C4 position. The resulting organometallic intermediate can then react with a wide variety of electrophiles to introduce new functional groups. acs.orgresearchgate.net
Table 2: Representative Metallation and Trapping of 5-Substituted Oxazoles
| Reagents | Reaction Type | Product Type | Reference |
|---|---|---|---|
| 1. n-BuLi, -78 °C 2. Electrophile (e.g., D₂O, aldehydes) | C2-Lithiation and Quenching | 2-Substituted-5-phenyloxazole | acs.org |
Cycloaddition Reactions (Diels-Alder Type)
Oxazoles can function as azadienes in inverse-electron-demand Diels-Alder reactions. nih.gov This reaction typically involves reacting the electron-rich oxazole (acting as the diene) with an electron-poor dienophile, such as an alkyne or alkene bearing electron-withdrawing groups. The initial [4+2] cycloaddition product is often unstable and undergoes a retro-Diels-Alder reaction, losing a nitrile to afford a furan. If the dienophile is an alkyne, the ultimate product after rearrangement is often a substituted pyridine (B92270). The reactivity of the oxazole in these cycloadditions is enhanced by electron-donating substituents. libretexts.org Given the electron-withdrawing nature of the 5-(2-fluoro-6-(trifluoromethyl)phenyl) group, this specific compound would be expected to be a less reactive diene in such transformations.
Functional Group Interconversions on Pendant Phenyl and Trifluoromethyl Groups
The pendant 2-fluoro-6-(trifluoromethyl)phenyl group offers additional sites for chemical modification.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is activated towards nucleophilic substitution. Its position ortho to two strong electron-withdrawing groups (the trifluoromethyl group and the oxazole ring) makes the ipso-carbon highly electrophilic. Strong nucleophiles can displace the fluoride (B91410) anion under suitable conditions, allowing for the introduction of various functionalities. rsc.org
Electrophilic Aromatic Substitution: The phenyl ring is heavily deactivated by the trifluoromethyl, fluoro, and oxazole substituents, making electrophilic substitution on this ring extremely difficult. mnstate.edulibretexts.org If a reaction were to occur, substitution would be directed to the positions meta to the strongly deactivating trifluoromethyl group.
Reactions of the Trifluoromethyl Group: The -CF₃ group is exceptionally stable and generally unreactive. It does not typically undergo transformations except under very harsh conditions that would likely degrade the rest of the molecule.
Stability and Degradation Pathways under Research Conditions
The stability of this compound is a critical factor in its handling and application.
pH Sensitivity: The oxazole ring is susceptible to degradation under both strong acidic and strong basic conditions, primarily through hydrolysis, which leads to ring cleavage. researchgate.net Aqueous solutions with a pH below 5 are known to inhibit the degradation of some heterocyclic compounds. researchgate.net
Oxidative Stability: Oxazoles can be susceptible to oxidation. A notable degradation pathway for C2-unsubstituted oxazoles is enzymatic oxidation to the corresponding 2-oxazolone. This has been observed in liver cytosol fractions and is catalyzed by aldehyde oxidase. nih.gov This suggests a potential metabolic liability if the compound is used in biological systems.
Thermal and Photochemical Stability: While specific data for this compound is unavailable, substituted oxazoles are generally stable at moderate temperatures. Photochemical reactions are possible, as with many aromatic systems, but specific pathways have not been detailed for this structure.
Computational and Theoretical Investigations of 5 2 Fluoro 6 Trifluoromethyl Phenyl Oxazole
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ajchem-a.com These calculations help in understanding the fundamental properties of a compound like 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole.
Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgThe energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).youtube.comyoutube.comThe energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.nih.govA large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and polarizable.nih.gov
Interactive Data Table: Hypothetical FMO Parameters This table illustrates the type of data that would be presented. The values are for demonstrative purposes only.
Global Reactivity Descriptors (Hardness, Softness)Derived from HOMO and LUMO energies, global reactivity descriptors help to quantify a molecule's overall reactivity.nih.govKey descriptors include:
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Higher hardness correlates with lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of electron cloud distortion. Higher softness implies greater reactivity.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is commonly used in drug discovery to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. researchgate.net
Prediction of Binding Modes with Biological TargetsIn a typical molecular docking study, this compound would be docked into the active site of a specific protein target. The simulation would predict the binding affinity (often expressed as a binding energy or docking score) and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the complex. This analysis would reveal which amino acid residues in the target protein are crucial for binding and would provide a rational basis for the molecule's potential biological activity.pharmahealthsciences.net
Interactive Data Table: Hypothetical Molecular Docking Results This table illustrates the type of data that would be presented. The values are for demonstrative purposes only.
Assessment of Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Fluorine Effects)
The interaction of this compound with biological targets is governed by a combination of forces. The strategic placement of fluorine atoms significantly influences these interactions.
Hydrogen Bonding: The oxazole (B20620) ring contains a nitrogen atom that can act as a hydrogen bond acceptor. Furthermore, the fluorine atom at the 2-position of the phenyl ring is a weak hydrogen bond acceptor. escholarship.org While organic fluorine is a poor acceptor compared to oxygen or nitrogen, its presence can still influence molecular conformation and interactions, particularly when forced into proximity with a hydrogen bond donor on a target protein. escholarship.orgdntb.gov.ua Studies on related fluorinated heterocyclic compounds have demonstrated the formation of weak intramolecular and intermolecular hydrogen bonds that can contribute to the stability of a ligand-receptor complex. escholarship.org
Hydrophobic Interactions: The trifluoromethyl (-CF₃) group and the phenyl ring are major contributors to the compound's lipophilicity, promoting hydrophobic interactions. researchgate.net The -CF₃ group, in particular, significantly enhances lipophilicity, which can lead to stronger binding within hydrophobic pockets of enzymes or receptors. dntb.gov.ua The fluorine atom also increases the lipophilicity of the aromatic ring, which can further enhance these hydrophobic contacts. dntb.gov.uaresearchgate.net
Table 1: Potential Ligand-Target Interactions for this compound
| Interaction Type | Molecular Feature Involved | Potential Role in Binding |
|---|---|---|
| Hydrogen Bonding | Oxazole Nitrogen | Acceptor for H-bonds from target residues (e.g., -NH, -OH) |
| Weak Hydrogen Bonding | Ortho-Fluorine Atom | Weak acceptor, can influence conformation and local interactions escholarship.org |
| Hydrophobic Interactions | Phenyl Ring | Stacking and van der Waals interactions in hydrophobic pockets |
| Enhanced Hydrophobic Interactions | Trifluoromethyl Group | Strong interaction with nonpolar residues; increases lipophilicity |
| Dipole-Dipole Interactions | C-F and C-CF₃ Bonds | Electrostatic interactions with polar residues in the binding site |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. uniroma1.it
Development of Predictive Models for Molecular Interaction
For a class of compounds like substituted phenyl-oxazoles, QSAR models are developed to predict their interaction with specific biological targets. The process begins with a dataset of analogous compounds with known biological activities. nih.gov Various computational techniques, from 2D-QSAR to more complex 3D and 4D-QSAR methods, can be employed. mdpi.com
Studies on other oxazole derivatives have successfully used these methods to build predictive models for activities ranging from anticancer to antimicrobial. researchgate.netresearchgate.net For this compound, a predictive model would be built by calculating a set of molecular descriptors for it and its analogues and then using statistical methods to find a quantitative relationship between these descriptors and the observed biological activity. The resulting model could then be used to predict the activity of new, unsynthesized compounds, guiding further chemical modifications to optimize molecular interactions. nih.gov
Descriptors and Statistical Validation in QSAR
The predictive power of a QSAR model depends on the choice of molecular descriptors and rigorous statistical validation.
Descriptors: A wide range of descriptors can be calculated to represent the molecule's physicochemical properties:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: Include properties like dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO), often calculated using Density Functional Theory (DFT). researchgate.net
Quantum Chemical Descriptors: Properties such as hardness, electrophilicity, and frontier electron density can provide insight into reactivity. researchgate.net
3D Descriptors: Derived from the 3D conformation of the molecule, these can include steric and electrostatic fields (as used in CoMFA).
Statistical Validation: To ensure a QSAR model is robust and predictive, it must undergo stringent validation. uniroma1.it
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered acceptable. uniroma1.it
External Validation: The model's predictive power is tested on an external set of compounds that were not used in model development. The predictive correlation coefficient (R²_pred) is calculated for this set. mdpi.commdpi.com
Y-Randomization: The biological activity data is randomly shuffled multiple times to ensure the original model's correlation is not due to chance. uniroma1.it
Table 2: Typical Statistical Validation Parameters for a Predictive QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination for the training set. Measures goodness of fit. | > 0.6 |
| q² or R²cv | Cross-validated coefficient of determination (e.g., from LOO). Measures internal predictability. | > 0.5 uniroma1.it |
| R²_pred | Coefficient of determination for the external test set. Measures external predictability. | > 0.6 uniroma1.it |
| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | As low as possible |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time, offering insights into conformational changes and the stability of molecular complexes. nih.gov
Conformational Analysis and Flexibility
The biological activity of this compound is intrinsically linked to its three-dimensional shape and flexibility. The key flexible bond is the single bond connecting the phenyl ring to the oxazole ring. Rotation around this bond determines the relative orientation of the two rings.
Conformational analysis, supported by computational methods like DFT and molecular mechanics, can identify low-energy conformers. nih.gov Studies on similar biaryl systems show that steric hindrance between the substituents on the phenyl ring and the oxazole ring can create a significant energy barrier to rotation, potentially leading to a preferred non-planar conformation. rsc.org The ortho-fluoro and ortho-trifluoromethyl groups on the phenyl ring would be expected to heavily influence the rotational barrier and the equilibrium dihedral angle. MD simulations can explore the conformational space available to the molecule in different environments (e.g., in water or bound to a protein), revealing its dynamic behavior and accessible conformations. nih.gov
Stability of Ligand-Target Complexes
Once a potential binding pose of this compound within a target's active site is identified (e.g., through molecular docking), MD simulations are used to assess the stability of this complex. nih.gov The simulation tracks the trajectory of the ligand and protein atoms over a set period (typically nanoseconds to microseconds).
Key metrics used to evaluate stability include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is monitored. A stable, low RMSD value suggests the ligand remains in its initial binding pose.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and the target is analyzed throughout the simulation.
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to estimate the binding free energy, providing a quantitative measure of binding affinity.
These simulations can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the binding site, providing crucial information for structure-based drug design.
Prediction of ADMET Properties (In Silico, Non-Clinical Focus) of this compound
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating the risk of late-stage failures. news-medical.net In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, offering valuable insights long before a compound is synthesized for in vitro or in vivo testing. nih.gov This section details the theoretical ADMET profile of this compound, focusing on its potential as a research probe from a non-clinical perspective.
Permeability and Distribution Predictions for Research Probes
The permeability and distribution of a compound are critical determinants of its ability to reach its biological target. For research probes, particularly those intended for studying the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a key consideration. nih.gov Computational models that predict permeability often rely on a compound's physicochemical properties, such as its lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight. nih.gov
The predicted physicochemical properties of this compound suggest it possesses characteristics amenable to good membrane permeability. chemscene.com Its calculated LogP of 3.4995 indicates a moderate level of lipophilicity, which is often correlated with efficient passive diffusion across cellular membranes. chemscene.com Furthermore, its TPSA of 26.03 Ų, a descriptor related to the polar surface area of a molecule, is well within the range typically associated with good cell permeability and blood-brain barrier penetration. chemscene.com The molecule also has zero hydrogen bond donors and two hydrogen bond acceptors, adhering to the principles of Lipinski's Rule of Five, which is a widely used guideline for predicting drug-likeness and oral bioavailability. chemscene.com The single rotatable bond suggests a degree of conformational rigidity, which can be advantageous for target binding. chemscene.com
| Property | Predicted Value | Implication for Permeability and Distribution |
|---|---|---|
| LogP | 3.4995 chemscene.com | Moderate lipophilicity, suggesting good passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 26.03 Ų chemscene.com | Low polar surface area, indicative of good cell membrane and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 2 chemscene.com | Low number of hydrogen bond donors and acceptors, favorable for crossing lipid membranes. |
| Hydrogen Bond Donors | 0 chemscene.com | |
| Rotatable Bonds | 1 chemscene.com | Low conformational flexibility, which can be beneficial for target binding. |
Metabolic Stability Predictions (In Vitro Relevance)
The metabolic stability of a research compound is a crucial factor that influences its half-life and duration of action in biological systems. In silico tools can predict a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. nih.gov These predictions can identify potential "soft spots" in a molecule that are likely to undergo metabolic modification.
For this compound, the presence of the 2-fluoro-6-(trifluoromethyl)phenyl moiety is expected to significantly influence its metabolic stability. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can shield the aromatic ring from oxidative metabolism by CYP enzymes. simulations-plus.com This substitution pattern is a common strategy in medicinal chemistry to block metabolic sites and enhance a compound's resistance to degradation. simulations-plus.com
Computational platforms such as ADMET Predictor™, pkCSM, and SwissADME are widely used to predict the metabolic fate of compounds. nih.govuq.edu.aunih.gov These tools utilize large datasets of known metabolic transformations to build models that can predict which CYP isozymes are most likely to metabolize a new compound and at which sites. nih.gov Based on the structural features of this compound, it is plausible that these predictors would indicate a relatively low to moderate level of metabolism by common CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9. The presence of the halogen substituents would likely decrease the rate of oxidative metabolism compared to an unsubstituted phenyl oxazole analog.
| Metabolic Aspect | Inferred Prediction | Rationale |
|---|---|---|
| Primary Metabolizing Enzymes | Likely substrates of Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). | General pathway for xenobiotic metabolism. nih.gov |
| Predicted Metabolic Stability | Relatively high in vitro metabolic stability. | The electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring are expected to decrease susceptibility to oxidative metabolism. simulations-plus.com |
| Potential Sites of Metabolism | Unsubstituted positions on the phenyl ring and the oxazole ring. | These are common sites for oxidative metabolism by CYP enzymes. |
| Influence of Substituents | The 2-fluoro and 6-trifluoromethyl groups are expected to sterically and electronically hinder metabolism of the phenyl ring. | A common strategy to enhance metabolic stability. simulations-plus.com |
Molecular Interaction Studies and Target Engagement in Vitro/mechanistic Focus
Role of Oxazole (B20620) Scaffold in Molecular Recognition
The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is a key structural component in numerous natural products and synthetic molecules with diverse biological activities. Its significance in molecular recognition stems from its unique electronic and structural properties, which allow it to engage with biological targets through a variety of non-covalent interactions.
The oxazole nucleus can participate in several key interactions:
Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the active sites of many enzymes and receptors.
π-π Stacking: The aromatic nature of the oxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein targets.
Furthermore, the oxazole ring is often employed as a bioisostere for other functional groups, such as esters and amides. Bioisosteric replacement can enhance a molecule's metabolic stability and improve its pharmacokinetic profile without compromising its binding affinity to the target. The versatile nature of the oxazole scaffold allows it to bind to a wide array of enzymes and receptors, making it a privileged structure in medicinal chemistry.
Identification and Characterization of Biological Targets (Enzymes, Receptors, Nucleic Acids)
While direct studies on 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole are limited, research on analogous compounds containing the phenyl-oxazole scaffold points toward several classes of biological targets.
The phenyl-oxazole and related benzo[d]oxazole scaffolds have been investigated for their potential to modulate the activity of various enzymes.
Tyrosinase Inhibition: Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. For instance, compounds with a resorcinol (B1680541) structure attached to the phenyl ring exhibit strong inhibitory activity against mushroom tyrosinase, with some showing IC50 values in the nanomolar range. Kinetic studies have revealed that these compounds can act as competitive inhibitors, binding to the enzyme's active site through a combination of hydrophobic interactions and hydrogen bonds.
Kinase Inhibition: The oxazole scaffold is present in various molecules designed as protein kinase inhibitors, which are crucial targets in cancer therapy. For example, oxazole derivatives have been evaluated for their ability to inhibit c-Kit Tyrosine Kinase (TRK). The flexible nature of the oxazole ligand makes it an attractive scaffold for developing agents that can target the ATP-binding pocket of kinases.
Heterocyclic compounds, including those with oxadiazole (an isomer of oxazole) and imidazole (B134444) scaffolds, have been explored as ligands for various receptors, particularly in the central nervous system. Studies on 1,3,4-oxadiazole (B1194373) derivatives have shown their potential to bind to the 5-HT1A serotonin (B10506) receptor, suggesting a possible role in modulating serotonergic neurotransmission. While direct evidence for this compound is not available, the general ability of related heterocyclic structures to interact with serotonin receptors indicates a potential area for future investigation.
Understanding the precise mechanism of interaction is crucial for drug development. For oxazole-containing compounds, various biophysical and cellular assays are employed to determine binding affinities and kinetics.
In the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, oxazole-based compounds have emerged as potent inhibitors. The Fluorescence-Enabled Inhibited Autoxidation (FENIX) assay is a key mechanistic tool used to evaluate the potency of these compounds as radical-trapping antioxidants (RTAs). This assay measures the ability of a compound to inhibit the autoxidation of lipids in a liposomal environment, mimicking the cell membrane. The results from the FENIX assay correlate well with cellular data on ferroptosis inhibition, confirming that the mechanism of action for these oxazole derivatives is through a lipophilic radical-trapping antioxidant effect.
Table 1: Summary of Potential Biological Targets and Mechanistic Assays for Phenyl-Oxazole Scaffolds
| Target Class | Specific Example | Type of Interaction | Relevant Assay |
|---|---|---|---|
| Enzymes | Tyrosinase | Inhibition | Enzyme kinetics assays (e.g., Lineweaver-Burk plots) |
| Enzymes | Protein Kinases (e.g., c-Kit) | Inhibition | Kinase activity assays, Molecular docking |
| Cellular Process | Ferroptosis (Lipid Peroxidation) | Inhibition (Radical Trapping) | FENIX (Fluorescence-Enabled Inhibited Autoxidation) assay |
| Receptors | Serotonin Receptors (e.g., 5-HT1A) | Binding/Modulation | Receptor binding assays |
Chemical Probes and Tools Derived from this compound
Currently, there is no specific information available in the reviewed literature detailing the development or use of chemical probes or tools derived directly from this compound for studying biological systems.
Impact of Fluorine and Trifluoromethyl Substituents on Molecular Interactions
The substitution of the phenyl ring with both a fluorine atom and a trifluoromethyl (CF3) group is a critical feature of this compound. These fluorinated substituents significantly influence the molecule's physicochemical properties and its interactions with biological targets.
Enhanced Binding Affinity: The strong electron-withdrawing nature of both fluorine and the CF3 group can alter the electronic properties of the phenyl ring. This can lead to stronger electrostatic and hydrogen bonding interactions with target proteins. The trifluoromethyl group, in particular, can enhance hydrophobic interactions and has been shown to increase the potency of kinase inhibitors by interacting with specific amino acid residues in the binding pocket.
Increased Lipophilicity: The CF3 group is one of the most lipophilic substituents, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within proteins. This property is crucial for inhibitors of ferroptosis that need to act within the lipid bilayer of membranes.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life.
Conformational Effects: The presence of these substituents can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that has a higher affinity for its target.
Structure Activity Relationship Sar Methodologies and Design Principles
Systematic Modification Strategies
Systematic modification is a classical approach in medicinal chemistry used to probe the chemical space around a lead compound. For the 5-phenyl-oxazole scaffold, this involves altering substituents at various positions to understand their impact on biological endpoints. tandfonline.com The oxazole (B20620) ring itself offers three positions for substitution (C2, C4, and C5), and along with the attached phenyl ring, provides a versatile framework for chemical diversification. nih.govresearchgate.net
The oxazole ring is a key pharmacophoric element, and its substitution pattern is critical for activity. While the core compound has a phenyl group at the C5 position, modifications at the C2 and C4 positions are common strategies to modulate activity.
C2 Position: This position is often targeted for introducing diversity. Attaching small alkyl groups, substituted aryl rings, or hydrogen bond donors/acceptors can significantly influence target engagement. For instance, in related heterocyclic scaffolds, the introduction of groups capable of forming hydrogen bonds or participating in π-π stacking at an analogous position has been shown to be crucial for potency. nih.gov
C4 Position: Substitution at the C4 position can influence the electronic properties and orientation of the C5-phenyl ring. Introducing small electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target.
The following table illustrates SAR for a series of 2,4-disubstituted oxazole derivatives developed as phosphodiesterase 4 (PDE4) inhibitors, demonstrating the impact of modifications on the core heterocycle and its appended phenyl rings.
| Compound | R1 (Substitution on 4-phenyl ring) | Core Structure | IC50 (μM) against PDE4B |
|---|---|---|---|
| 4a | H | 3,5-dimethylpyrazole-oxazole | >40 |
| 4b | 4-OCH3 | 15.7 ± 2.1 | |
| 4c | 3,4-(OCH3)2 | 1.6 ± 0.4 | |
| 4d | 3-OCH3, 4-OH | 2.1 ± 0.5 |
Data sourced from a study on 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. nih.gov This data shows that adding methoxy (B1213986) groups to the phenyl ring at the 4-position of the oxazole significantly enhances inhibitory activity, with a dimethoxy substitution (Compound 4c) providing the most potent inhibition. nih.gov
The 2-fluoro-6-(trifluoromethyl)phenyl group is a critical component that dictates the compound's steric and electronic profile.
Fluorine Substitution: The fluorine atom at the C2 position serves as a powerful modulator of both electronic properties and conformation. Its electron-withdrawing nature can influence the pKa of the molecule and its ability to participate in hydrogen bonding. Furthermore, it can block metabolic oxidation at that position, enhancing the compound's metabolic stability. The ortho position of the fluorine restricts the rotation of the phenyl ring, locking the molecule into a preferred conformation that may be optimal for binding to a target. nih.gov
Trifluoromethyl (CF3) Group: The CF3 group at the C6 position is a strong electron-withdrawing group that significantly impacts the molecule's lipophilicity and metabolic stability. It is often used as a bioisostere for other groups like chlorine or a methyl group. Its steric bulk also plays a crucial role in defining the molecule's shape and how it fits into a binding pocket. SAR studies on related scaffolds often reveal that the presence and position of the CF3 group are paramount for high potency.
Modifications in this area could involve moving the fluorine or CF3 group to other positions on the phenyl ring (e.g., C3, C4, C5) to probe the binding pocket's topology or replacing them entirely to assess the importance of their specific electronic and steric contributions.
Bioisosterism is the strategy of replacing one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. This is a key tactic for improving potency, selectivity, or pharmacokinetic profiles.
Oxazole Ring Analogs: The oxazole ring can be replaced by other five-membered heterocycles to explore alternative interactions with the target. Common bioisosteres for the oxazole ring include:
Thiazole: The replacement of the oxazole oxygen with a sulfur atom can alter bond angles, lipophilicity, and hydrogen bonding capacity.
Imidazole (B134444): Introduces an additional nitrogen atom, providing another site for hydrogen bonding as either a donor or acceptor.
1,2,4-Oxadiazole: This regioisomer of oxadiazole can present a different arrangement of hydrogen bond acceptors, potentially leading to altered binding modes.
Triazole: Offers a different arrangement of nitrogen atoms, which can impact binding affinity and metabolic stability.
Phenyl Ring Analogs: The phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270), pyrimidine, or thiophene, to introduce heteroatoms that can act as hydrogen bond acceptors and alter the compound's polarity and solubility.
Trifluoromethyl Group Analogs: The CF3 group can be replaced by other electron-withdrawing groups like a cyano (-CN) or a pentafluorosulfanyl (-SF5) group to modulate electronic properties and steric bulk.
Rational Design Based on Computational Insights
Modern SAR studies are frequently guided by computational chemistry to provide a more rational basis for compound design. nih.gov For a scaffold like 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole, computational methods can predict how structural modifications will affect target binding.
Molecular Docking: This technique models the interaction between the compound and its biological target (e.g., an enzyme or receptor). Docking studies can predict the binding orientation and affinity of different analogs, helping to prioritize which compounds to synthesize. For example, docking might reveal that the fluorine atom is interacting with a specific amino acid residue in the binding pocket, while the trifluoromethyl group is situated in a hydrophobic region. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated that highlights key features such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings. This model can then be used to design new molecules that fit these criteria or to virtually screen large compound libraries for potential hits.
Libraries and High-Throughput Screening in SAR Studies
The synthesis and screening of large numbers of compounds, known as chemical libraries, is a powerful method for exploring SAR. High-Throughput Screening (HTS) allows for the rapid evaluation of these libraries against a biological target. This approach can quickly identify initial "hits" and provide broad SAR data by revealing which structural motifs are associated with activity. For a scaffold like this compound, a library of analogs could be created by varying the substituents at the C2 and C4 positions of the oxazole ring and at the C3, C4, and C5 positions of the phenyl ring. Screening this library would generate a dataset correlating structural changes with activity, guiding the next round of compound design and optimization.
Correlation of Structural Features with Molecular Interaction Profiles
The final step in SAR analysis is to correlate specific structural features with the types of molecular interactions they form with the target.
Hydrogen Bonds: The nitrogen atom in the oxazole ring is a potential hydrogen bond acceptor. The fluorine atom can also act as a weak hydrogen bond acceptor. Modifications that introduce or remove hydrogen bond donors or acceptors can be directly correlated with changes in binding affinity.
Hydrophobic Interactions: The phenyl ring and the trifluoromethyl group are primarily involved in hydrophobic (lipophilic) interactions. The trifluoromethyl group, in particular, is highly lipophilic and often fits into well-defined hydrophobic pockets within a protein's active site.
π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.
Dipole and Quadrupole Interactions: The highly polarized C-F bonds in both the fluoro and trifluoromethyl groups create strong local dipoles that can engage in favorable electrostatic interactions with the protein.
By systematically modifying the structure of this compound and analyzing the resulting changes in biological activity, researchers can build a detailed understanding of the key molecular interactions driving its effects, paving the way for the design of more effective and specific therapeutic agents.
Future Research Directions and Academic Potential
Development of Novel Synthetic Pathways
While established methods like the van Leusen oxazole (B20620) synthesis provide a foundational route to oxazole derivatives, future research could focus on developing more efficient, scalable, and environmentally benign synthetic pathways for 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole and its analogs. nih.gov
Key areas for exploration include:
Catalytic Methods: Investigating novel transition-metal or organocatalytic systems to facilitate the key bond-forming reactions, potentially offering higher selectivity and milder reaction conditions.
Flow Chemistry: Adapting synthetic routes to continuous flow processes, which can offer enhanced safety, better process control, and easier scalability compared to traditional batch methods.
Microwave-Assisted Synthesis: Exploring microwave irradiation to accelerate reaction rates and improve yields, as has been demonstrated for other oxazole syntheses. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Improved van Leusen Reaction | Well-established, versatile | Development of new reagents, milder base conditions, microwave assistance. nih.gov |
| Multi-component Reactions | High atom economy, reduced steps | Discovery of novel reaction cascades combining starting materials in a single step. mdpi.com |
| Palladium-Catalyzed Cyclization | High efficiency, functional group tolerance | Optimization of ligands and catalysts for C-O and C-N bond formation. |
| Flow Chemistry Synthesis | Scalability, safety, process control | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |
Advanced Computational Modeling Techniques
Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research. Future studies can leverage advanced modeling techniques to gain deeper insights into its behavior at a molecular level.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ahievran.edu.tr This information is crucial for predicting its reactivity, stability, and photophysical properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the compound with biological targets such as enzymes or receptors. This can help in understanding binding modes, predicting binding affinities, and guiding the design of more potent derivatives for therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related analogs, QSAR models can be developed to correlate specific structural features with observed biological activity or material properties. This data-driven approach can accelerate the discovery of lead compounds with optimized characteristics.
| Computational Method | Research Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO-LUMO gap, electron density, UV spectra, NLO properties. ahievran.edu.tr |
| Molecular Dynamics (MD) | Ligand-protein interaction studies | Binding affinity, conformational changes, interaction pathways. |
| QSAR Modeling | Lead optimization | Correlation of structural features with biological activity or material performance. |
Exploration as Chemical Probes for Cellular Pathways
The unique substitution pattern of this compound makes it an attractive scaffold for the development of chemical probes to study cellular pathways. Fluorinated compounds often exhibit enhanced membrane permeability and metabolic stability, which are desirable properties for cellular tools.
Future research could focus on designing derivatives that act as selective inhibitors or modulators of specific enzymes or protein-protein interactions. For instance, many oxazole-containing compounds have shown potential as anticancer agents. By modifying the core structure, it may be possible to target specific kinases, proteases, or other enzymes implicated in cancer progression. These probes would be invaluable for dissecting complex signaling cascades and validating new drug targets.
Integration with Chemical Proteomics Approaches
Chemical proteomics aims to understand the interactions of small molecules with proteins on a proteome-wide scale. nih.gov this compound can serve as a parent structure for the design of sophisticated chemical proteomics probes.
This can be achieved by incorporating a reactive group or a bio-orthogonal tag into the molecule. mdpi.com
Activity-Based Protein Profiling (ABPP): An ABPP probe based on this scaffold could be designed to covalently label the active site of a specific enzyme family, allowing for their identification and activity monitoring in complex biological samples.
Affinity-Based Probes: By attaching an enrichment tag (like biotin) via a linker, the compound could be used to pull down its protein targets from cell lysates, enabling the identification of novel binding partners. The trifluoromethyl group itself can sometimes participate in photo-affinity labeling, a technique used in structural proteomics. nih.gov
These approaches could uncover novel cellular targets of this class of compounds and elucidate their mechanism of action, providing crucial information for drug development. nih.gov
Application in Materials Science (e.g., NLO properties)
The field of materials science presents significant opportunities for the application of this compound and its derivatives. The presence of a conjugated π-system and strong electron-withdrawing groups suggests potential for interesting optical and electronic properties.
A particularly promising area is non-linear optics (NLO). acs.org Organic molecules with large molecular hyperpolarizabilities are sought after for applications in optical data storage, optical switching, and telecommunications. ias.ac.in Research on structurally related oxadiazole and benzoxazole (B165842) derivatives has already demonstrated their potential as NLO materials. ias.ac.indntb.gov.ua
Future investigations should include:
Synthesis of Derivatives: Creating derivatives with extended π-conjugation or by adding strong electron-donating groups to enhance the push-pull character of the molecule, a key feature for high NLO response.
NLO Characterization: Employing techniques like the Z-scan method to measure the nonlinear absorption and refraction of the compounds. ias.ac.in
Fluorinated Polymers: Incorporating this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties for applications in coatings and advanced electronics. mdpi.com
The combination of the oxazole ring with fluorine and trifluoromethyl substituents offers a rich platform for fundamental research and the development of novel applications across chemistry, biology, and materials science.
Q & A
Q. What are the key synthetic strategies for preparing 5-(2-fluoro-6-(trifluoromethyl)phenyl)oxazole, and what challenges arise during its synthesis?
The synthesis typically involves coupling fluorinated phenyl precursors with oxazole derivatives. A common approach includes:
- Stepwise functionalization : Introducing trifluoromethyl and fluoro groups onto the phenyl ring before coupling with the oxazole moiety .
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings for aryl-oxazole bond formation, though steric hindrance from the trifluoromethyl group may reduce yields .
- Challenges :
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR : Distinct signals for the fluorine atoms at δ -60 to -70 ppm (CF) and δ -110 to -120 ppm (aryl-F) confirm substitution patterns .
- LC-MS : High-resolution mass spectrometry validates molecular weight (expected [M+H]: ~260.15), while fragmentation patterns confirm the oxazole core .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, though crystallization is challenging due to low melting points .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- DFT calculations : Predict transition-state energies for cross-coupling reactions to identify optimal catalysts (e.g., Pd(PPh) vs. PdCl) .
- Solvent screening : COSMO-RS simulations evaluate solvent polarity effects on reaction rates and yields .
- Example : Simulations for analogous oxazole derivatives show that toluene improves regioselectivity over DMF by reducing steric clashes .
Q. What strategies address contradictory biological activity data for fluorinated oxazole derivatives in preclinical studies?
- Metabolic stability assays : Use liver microsomes to assess oxidative degradation pathways (e.g., CYP450-mediated defluorination) .
- SAR analysis : Compare this compound with analogs (e.g., 5-(3-trifluoromethylphenyl)oxazole) to isolate structural contributors to activity .
- Case study : A 2020 study found that substituting the oxazole with a thiazole ring increased potency against kinase targets by 10-fold but reduced solubility .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Monitor degradation products (e.g., oxazole ring opening) via HPLC at 40°C for 24 hours .
- Thermal stress : Heat samples to 80°C and analyze for isomerization or decomposition using NMR .
- Lyophilization testing : Assess stability in solid vs. solution states to inform storage conditions .
Q. What methodologies resolve discrepancies in spectroscopic data between synthetic batches?
- Multi-technique validation : Combine NMR DEPT experiments with 2D HSQC to assign ambiguous carbon signals .
- Isotopic labeling : Introduce or labels to track unexpected byproducts (e.g., oxazole hydrolysis to amides) .
Q. How can researchers leverage structural analogs to predict the pharmacological profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
